molecular formula C20H25BrN2O2S B1374714 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 1391609-03-2

2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B1374714
CAS No.: 1391609-03-2
M. Wt: 437.4 g/mol
InChI Key: JIJWPFJOTYHESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, an isopropyl group, and a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Bromophenyl Group: This step involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Sulfonamide Formation: Sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Scientific Research Applications

2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
  • 2-(3-Fluorophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Uniqueness

The presence of the bromophenyl group in 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it distinct from its chloro- and fluoro- analogs.

Properties

IUPAC Name

2-(3-bromophenyl)-4,4-dimethyl-N-propan-2-yl-2,3-dihydro-1H-quinoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2S/c1-13(2)23-26(24,25)16-8-9-18-17(11-16)20(3,4)12-19(22-18)14-6-5-7-15(21)10-14/h5-11,13,19,22-23H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJWPFJOTYHESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC(CC2(C)C)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-amino-N-isopropyl-benzenesulfonamide (4.0 g, 18.7 mmol) and 3-bromo-benzaldehyde (3.8 g, 20.5 mmol) in acetonitrile (150 mL) were added isobutene (6.5 mL, 93.5 mmoll) and ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) (2.4 g, 3.7 mmol). The resulting mixture was stirred at 80° C. for 18 h in sealed tube. The mixture solution was diluted with ethyl acetate (300 mL) and washed with water (100 mL×2) and brine (100 mL×2) and then dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue was purified by ISCO combi-flash chromatography (gradient elution, 10-40% ethyl acetate in petroleum ether) to afford 2-(3-bromo-phenyl)-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline-6-sulfonic acid isopropylamide (3.8 g, 47.4%) as a light yellow solid: MS (ESI) M+1=437.1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.